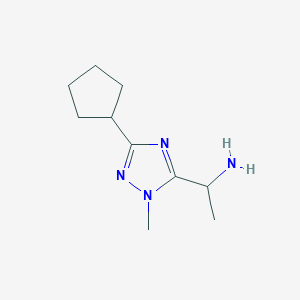
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The structure of this compound includes a cyclopentyl group, a methyl group, and a triazole ring, making it a unique and interesting molecule for various applications.
Preparation Methods
The synthesis of 1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a substitution reaction using cyclopentyl halides.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or similar reagents.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the type of reaction and the conditions used.
Scientific Research Applications
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly as potential anticancer agents due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on various cell lines and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to the disruption of cellular processes essential for cell survival and proliferation. The triazole ring plays a crucial role in binding to the active sites of these enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine can be compared with other similar compounds such as:
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine: This compound has a butyl group instead of an ethyl group, which may affect its biological activity and chemical properties.
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine: This compound has a methylene group, which can lead to different reactivity and applications.
Biological Activity
1-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a compound characterized by its unique structural features, including a cyclopentyl group and a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.
- Molecular Formula : C₁₀H₁₈N₄
- Molecular Weight : 194.28 g/mol
- Structure : The compound features a triazole ring that is known for its ability to interact with various biological targets, enhancing its pharmacological profile.
Biological Activity Overview
The biological activity of this compound is primarily attributed to the triazole moiety. Triazole derivatives are recognized for their diverse pharmacological effects, including:
- Antifungal Activity : Many triazole compounds exhibit significant antifungal properties by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.
- Enzyme Inhibition : This compound has shown potential as an inhibitor of various enzymes. For instance, studies indicate that it may inhibit specific demethylases involved in epigenetic regulation, which could have implications in cancer therapy.
The mechanism of action for this compound involves its interaction with biological targets:
- Binding Affinity : Interaction studies suggest that the compound binds to various proteins and enzymes, potentially modulating their activity.
- Inhibition Studies : Preliminary data indicate that this compound could inhibit lysine-specific demethylase 1 (LSD1), which plays a critical role in gene regulation and has been implicated in cancer progression.
Case Studies and Research Findings
A review of recent studies highlights several findings related to the biological activity of this compound:
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound can be contrasted with other triazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-1H-triazole | Methyl group on the triazole | Known for antifungal activity |
| 5-Cyclopentyltriazoles | Similar cyclopentyl attachment | Potentially similar biological activities |
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C10H18N4/c1-7(11)10-12-9(13-14(10)2)8-5-3-4-6-8/h7-8H,3-6,11H2,1-2H3 |
InChI Key |
GNIZJTSEOQLUQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1C)C2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















